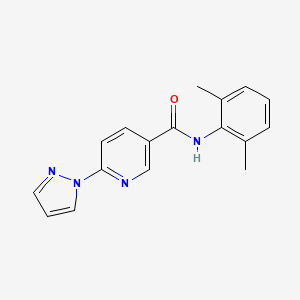
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as DMPPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPN belongs to the class of pyrazole-based nicotinamide derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is not fully understood, but several studies have suggested that it exerts its biological effects through multiple pathways. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP levels have been associated with anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to exhibit various biochemical and physiological effects, including:
- Inhibition of pro-inflammatory cytokine production
- Suppression of NF-κB activation
- Induction of apoptosis in cancer cells
- Activation of the AMPK pathway
- Inhibition of PDE4 activity
- Improvement of glucose tolerance and insulin sensitivity
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages and limitations for lab experiments. Some of the advantages are:
- Potent anti-inflammatory, anti-tumor, and anti-diabetic effects
- Easy synthesis method
- Availability of commercial sources
Some of the limitations are:
- Limited information on the pharmacokinetics and pharmacodynamics of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Limited information on the toxicity and safety of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Limited information on the structure-activity relationship of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
Zukünftige Richtungen
There are several future directions for the research on N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Some of the possible directions are:
- Investigation of the pharmacokinetics and pharmacodynamics of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in vivo
- Evaluation of the toxicity and safety of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide in animal models
- Identification of the molecular targets of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Optimization of the chemical structure of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide to improve its potency and selectivity
- Development of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide-based drug candidates for the treatment of inflammatory diseases, cancer, and diabetes
Conclusion
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a pyrazole-based nicotinamide derivative that has shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. The synthesis of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is relatively easy, and it is commercially available. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide exerts its biological effects through multiple pathways, including the activation of the AMPK pathway and inhibition of PDE4 activity. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a promising compound that warrants further investigation for its potential applications in various fields.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves the reaction of 2,6-dimethylphenylhydrazine with 6-bromo-3-cyanopyridine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with nicotinoyl chloride to yield N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. The overall synthesis process is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the key research areas where N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been investigated are discussed below.
Anti-inflammatory activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.
Anti-tumor activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to inhibit the growth of various cancer cell lines, including human breast cancer (MCF-7), human lung cancer (A549), and human colon cancer (HCT116) cells. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide induces apoptosis in cancer cells by activating the caspase-dependent pathway and downregulating the expression of anti-apoptotic proteins.
Anti-diabetic activity: N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been reported to exhibit anti-diabetic activity by improving glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. N-(2,6-dimethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide also reduces the levels of fasting blood glucose, triglycerides, and total cholesterol in diabetic mice.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-6-13(2)16(12)20-17(22)14-7-8-15(18-11-14)21-10-4-9-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUIHXXRZMULDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

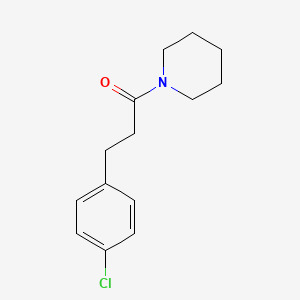
![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
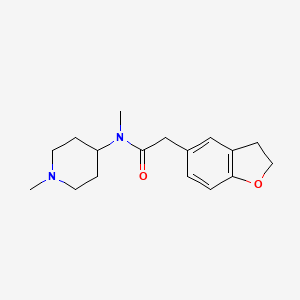
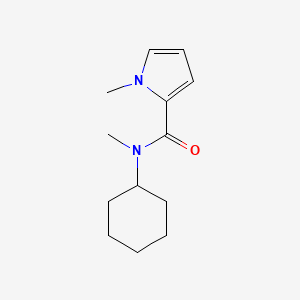
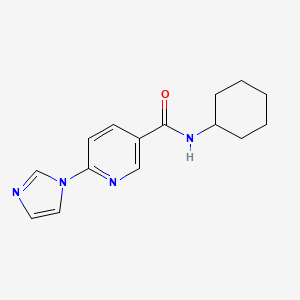
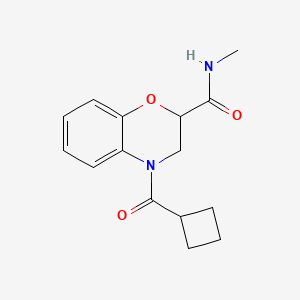
![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
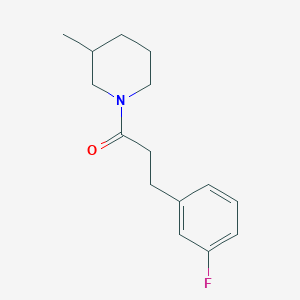
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)

